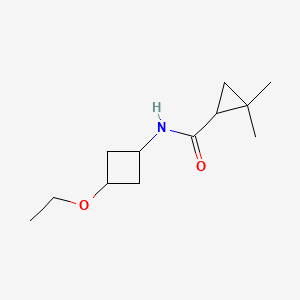![molecular formula C14H19NO4S B7337572 N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide](/img/structure/B7337572.png)
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide, also known as EOMSB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EOMSB is a small molecule that belongs to the class of sulfonylbenzamide compounds.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kappaB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the reduction of oxidative stress. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, a limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
For research on N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide include further elucidation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylbenzoic acid with oxalyl chloride, followed by the reaction with ethylene glycol and sodium hydride. The resulting product is then treated with N-methylmorpholine to form this compound. The purity of the compound can be improved by recrystallization using ethanol.
Applications De Recherche Scientifique
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-13-12(8-9-19-13)15-14(16)10-4-6-11(7-5-10)20(2,17)18/h4-7,12-13H,3,8-9H2,1-2H3,(H,15,16)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMUWNAAAMAPKD-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(cyclopropylmethoxy)phenyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337491.png)
![[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B7337513.png)
![(5-methylfuran-2-yl)-[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337518.png)


![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-[(3S)-2-oxopiperidin-3-yl]urea](/img/structure/B7337530.png)
![N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)
![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)

![N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7337571.png)
![6-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7337576.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide](/img/structure/B7337578.png)
![N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(4-propan-2-ylpiperazin-1-yl)pyrrolidine-1-carboxamide](/img/structure/B7337589.png)
